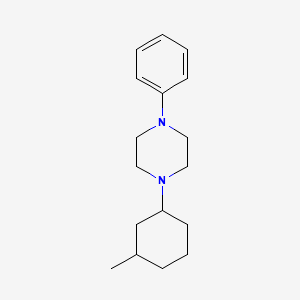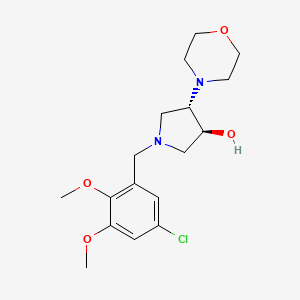
(3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of various diseases. This compound is also known as ABT-639 and is primarily used as a research tool for studying the mechanisms of pain and inflammation.
作用机制
The mechanism of action of (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves the activation of the NOP receptor, which results in the inhibition of pain and inflammation. This compound has been shown to be a potent and selective NOP receptor agonist, which makes it a promising candidate for the development of new pain and inflammation treatments.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to have a range of biochemical and physiological effects, including the inhibition of pain and inflammation, the modulation of the immune system, and the regulation of neurotransmitter release. This compound has also been shown to have a high level of selectivity for the NOP receptor, which reduces the risk of unwanted side effects.
实验室实验的优点和局限性
The primary advantage of using (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its high selectivity for the NOP receptor, which allows for precise targeting of pain and inflammation pathways. However, the limitations of this compound include its limited solubility in water and the potential for off-target effects at high concentrations.
未来方向
There are several potential future directions for the research and development of (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol. These include the optimization of the synthesis method to increase yield and purity, the development of new formulations to improve solubility and bioavailability, and the evaluation of the compound's potential for use in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential new therapeutic targets for the treatment of pain and inflammation.
合成方法
The synthesis of (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves a multi-step process that requires the use of various reagents and solvents. The most common method of synthesis involves the condensation of 5-chloro-2,3-dimethoxybenzaldehyde with morpholine, followed by the addition of pyrrolidine and subsequent reduction of the resulting intermediate.
科学研究应用
(3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential applications in the treatment of various diseases, including chronic pain, neuropathic pain, and inflammation. This compound has been shown to have a high affinity for the nociceptin/orphanin FQ peptide receptor (NOP), which is involved in the regulation of pain and inflammation.
属性
IUPAC Name |
(3S,4S)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4/c1-22-16-8-13(18)7-12(17(16)23-2)9-19-10-14(15(21)11-19)20-3-5-24-6-4-20/h7-8,14-15,21H,3-6,9-11H2,1-2H3/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGBIDSOYARJNK-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CN2CC(C(C2)O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)CN2C[C@@H]([C@H](C2)O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 7-[3-(benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5140762.png)
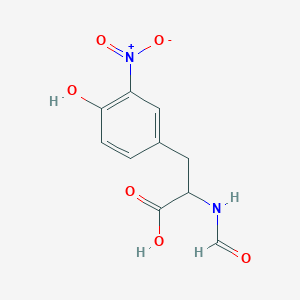
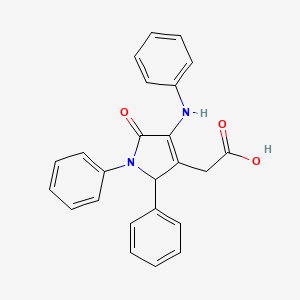
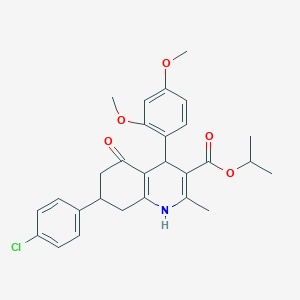
![N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5140782.png)
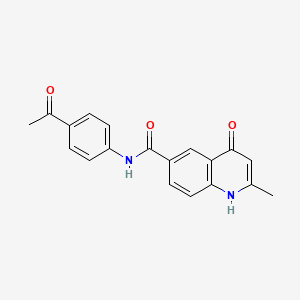
![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140796.png)


![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5140810.png)
![1-(1-hydroxyethyl)-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140815.png)
![4-({2-cyano-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5140821.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide](/img/structure/B5140827.png)
